![molecular formula C12H16N4OS B5850568 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)
3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. This compound is widely used in the field of biochemistry and pharmacology, where it has shown promising results in various experiments.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which play a crucial role in various physiological processes. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine in lab experiments include its unique properties, which make it an excellent tool for studying the mechanism of action of various enzymes and proteins. It is also relatively easy to synthesize, which makes it readily available for use in experiments. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine. One possible direction is to study its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, further research could be conducted to explore potential side effects and limitations of using this compound in lab experiments.
In conclusion, 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research applications due to its unique properties. It has been widely used in the field of biochemistry and pharmacology to study the mechanism of action of various enzymes and proteins. While further research is needed to fully understand its potential uses and limitations, this compound shows promise as a tool for studying various physiological processes and as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis method of 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine involves the reaction of 4-ethoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide to form 4-ethoxybenzylthiosemicarbazide. This compound is then reacted with methyl iodide in the presence of sodium hydroxide to form 3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine.
Scientific Research Applications
3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been widely used in scientific research applications due to its unique properties. It has been used in the field of biochemistry to study the mechanism of action of various enzymes and proteins. It has also been used in pharmacology to study the effects of drugs on various physiological processes.
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-3-17-11-6-4-10(5-7-11)8-18-12-15-14-9(2)16(12)13/h4-7H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMKVUJWIFZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CSC2=NN=C(N2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.